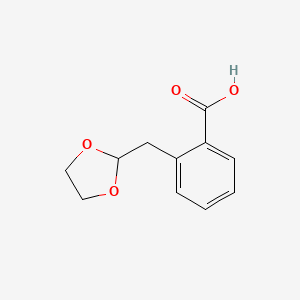

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

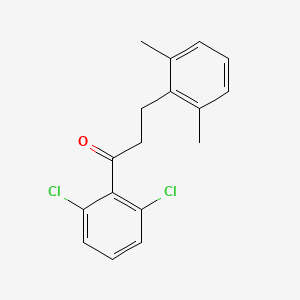

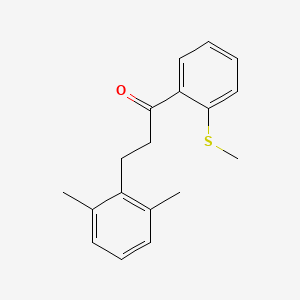

“2-(1,3-Dioxolan-2-ylmethyl)benzoic acid” is a chemical compound with the molecular formula C11H12O4 . It is a white solid and has a molecular weight of 208.21 .

Molecular Structure Analysis

The molecular structure of “2-(1,3-Dioxolan-2-ylmethyl)benzoic acid” consists of a benzoic acid group attached to a 1,3-dioxolane ring . The InChI code for this compound is 1S/C11H12O4/c12-11(13)9-3-1-8(2-4-9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13) .Physical And Chemical Properties Analysis

“2-(1,3-Dioxolan-2-ylmethyl)benzoic acid” is a white solid . It has a molecular weight of 208.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .Scientific Research Applications

Photophysical Properties and Emission Enhancement

- 1,3-Dioxolan-2-ylmethyl benzoic acid derivatives demonstrate significant photophysical properties. A study on 1,8-naphthalimide compounds (similar in structure to 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid) showed that they form nanoaggregates in certain solutions, exhibiting aggregation enhanced emission. These properties are influenced by the nature of the benzoic acid derivatives and intermolecular interactions (Srivastava, Singh, & Mishra, 2016).

Chemical Reactions and Synthesis

- Compounds related to 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid are involved in various chemical reactions. For instance, 2-(4-Hydroxyalkyl)-1,3-dioxolanes can undergo acid-catalyzed rearrangement to form 2-hydroxyethyl alkanoic esters. This reaction's mechanism involves a benzylic carbenium ion and a 1,3-dioxolan-2-ylium cation (Krohn, Flörke, Höfker, & Träubel, 1999).

Catalysis and Glycerol Conversion

- 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid related structures are used in catalytic processes. A study on glycerol conversion utilized derivatives of 1,3-dioxolan-4-yl-methanols (similar to 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid) to create potential novel platform chemicals, highlighting the role of these compounds in catalysis and renewable material processing (Deutsch, Martin, & Lieske, 2007).

Applications in Material Science

- Research on poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], a polymer related to 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, has been conducted to study its thermal degradation and characterization. This research is relevant for understanding the stability and degradation mechanisms of materials derived from such compounds (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Fungicidal and Antibacterial Applications

- Derivatives of 1,3-dioxolane, which are structurally related to 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, have been synthesized and evaluated for their fungicidal and antibacterial activities. These studies contribute to the development of new classes of antimicrobial agents (Begum, Khan, Khan, Imran, Rehman, Umar, Kamil, & Muhammad, 2019).

Luminescence and Stimuli-Responsive Properties

- Investigations into compounds like 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides, similar to 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid, have shown luminescent properties and responsiveness to multiple stimuli. These findings are significant for developing advanced materials with smart responsive characteristics (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Coordination Polymers and Luminescent Properties

- 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid-related compounds have been utilized in the synthesis of coordination polymers. These polymers exhibit notable luminescent efficiencies and have potential applications in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).

properties

IUPAC Name |

2-(1,3-dioxolan-2-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)9-4-2-1-3-8(9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGRZABTBRLTRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645376 |

Source

|

| Record name | 2-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-07-2 |

Source

|

| Record name | 2-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)

![3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360625.png)